Allopurinol
Overview
Description
Allopurinol is a medication primarily used to decrease high blood uric acid levels. It is commonly prescribed to prevent gout, specific types of kidney stones, and the high uric acid levels that can occur with chemotherapy . This compound is a xanthine oxidase inhibitor, which means it works by inhibiting the enzyme responsible for the production of uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of allopurinol typically involves the following steps:
Condensation Reaction: Cyanoacetamide is reacted with triethyl orthoformate and morpholine to obtain a condensation product.
Intermediate Formation: Hydrazine hydrate is added to the condensation product to form 3-amino-4-pyrazolecarboxamide hemisulfate.
Final Product Formation: The intermediate is then treated with formamide to produce this compound
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and reducing costs. One method involves using ethyl cyanoacetate as the starting material, followed by condensation with triethyl orthoformate and cyclization with hydrazine hydrate. The final product is obtained through a reaction with formamide .
Chemical Reactions Analysis
Allopurinol undergoes various chemical reactions, including:
Oxidation: this compound is oxidized to oxypurinol, its active metabolite, which also inhibits xanthine oxidase.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is the primary enzyme involved in the oxidation of this compound to oxypurinol.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Strong nucleophiles and appropriate solvents are required for substitution reactions.
Major Products:
Scientific Research Applications
Allopurinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and purine metabolism.
Biology: Investigated for its effects on cellular metabolism and oxidative stress.
Medicine: Widely used to treat gout, kidney stones, and hyperuricemia associated with chemotherapy.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Allopurinol is often compared with other urate-lowering drugs such as febuxostat and benzbromarone:
Febuxostat: Another xanthine oxidase inhibitor, but with a different chemical structure.
Benzbromarone: A uricosuric agent that increases the excretion of uric acid in the urine.
Probenecid: Another uricosuric agent used to treat gout by increasing uric acid excretion.
Uniqueness of this compound: this compound’s primary uniqueness lies in its dual action as both a substrate and inhibitor of xanthine oxidase, making it highly effective in reducing uric acid levels .
Comparison with Similar Compounds
- Febuxostat
- Benzbromarone
- Probenecid
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | allopurinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Allopurinol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
Record name | Allopurinol | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
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Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
Record name | SID56424020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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Record name | Allopurinol | |
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Record name | Allopurinol | |
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Mechanism of Action |
Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity. | |
Record name | Allopurinol | |
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Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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